Product packaging for Dotriacontane-1,15-diol(Cat. No.:CAS No. 81543-21-7)

Dotriacontane-1,15-diol

Cat. No.: B14411149
CAS No.: 81543-21-7
M. Wt: 482.9 g/mol
InChI Key: LLEDYQXQPFCSDT-UHFFFAOYSA-N
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Description

Dotriacontane-1,15-diol is a long-chain alkyl diol of significant interest in geochemical and biological research. It is primarily recognized as a lipid biomarker produced by specific microalgae, particularly eustigmatophytes of the class Eustigmatophyceae, such as Nannochloropsis . This compound is a key component in the Long chain Diol Index (LDI), a established paleothermometer used to reconstruct past sea surface temperatures . The LDI is considered a proxy for the warmest seasonal temperatures and is widely applied in climate science to unlock information about historical climate conditions from marine and lacustrine sediments . Recent studies have advanced our understanding of its biological role, indicating that C32 1,15-diol is a potential precursor for algaenan, a recalcitrant biopolymer found in the cell walls of eustigmatophytes . In freshwater environments, the fractional abundance of the C32 1,15-diol has been proposed as a marker for riverine input into marine systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H66O2 B14411149 Dotriacontane-1,15-diol CAS No. 81543-21-7

Properties

CAS No.

81543-21-7

Molecular Formula

C32H66O2

Molecular Weight

482.9 g/mol

IUPAC Name

dotriacontane-1,15-diol

InChI

InChI=1S/C32H66O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(34)30-27-24-21-18-15-12-13-16-19-22-25-28-31-33/h32-34H,2-31H2,1H3

InChI Key

LLEDYQXQPFCSDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCO)O

Origin of Product

United States

Natural Occurrence and Biogeochemical Cycling of Dotriacontane 1,15 Diol

Detection and Distribution in Marine Sedimentary Environments

The study of dotriacontane-1,15-diol in marine sediments has revealed its widespread presence and specific biological origins.

Identification in Deep-Sea Sediments and Ocean Drilling Program Samples

This compound has been identified in deep-sea sediments, including those collected through the Ocean Drilling Program (ODP) and its successor, the International Ocean Discovery Program (IODP). iodp.orgtamu.edu These programs undertake extensive drilling campaigns to collect sediment cores from the ocean floor, providing a historical record of geological and biological processes. The detection of this compound in these samples from various oceanic sites confirms its transport and preservation in the marine geological record. lyellcollection.orgresearchgate.net For instance, studies of sediments from the Tasman Abyssal Plain and other deep-sea locations have contributed to our understanding of the long-term deposition of this and other organic molecules. iodp.org

Association with Marine Microalgae, particularly Eustigmatophyceae (e.g., Nannochloropsis oceanica)

Research has strongly linked the production of this compound and other long-chain diols to a specific class of microalgae, the Eustigmatophyceae. nih.gov Species within this group, such as Nannochloropsis oceanica, are recognized as primary producers of these compounds in marine environments. nih.gov

Studies have shown that this compound is a precursor to algaenan, a highly resistant biopolymer found in the cell walls of these algae. nih.gov The compound has been directly detected in the shed autosporangial walls of N. oceanica, confirming its biological origin. nih.gov The presence of this diol in marine sediments is therefore a strong indicator of past productivity of Eustigmatophyte algae. escholarship.org

Presence and Origin in Lacustrine Ecosystems

This compound is not limited to marine environments; it has also been identified as a key biomarker in lake sediments, where its origin is attributed to different microbial sources.

Attribution to Cyanobacterial Biosynthesis in Alkaline Lagoons

In certain lacustrine systems, particularly alkaline lagoons, the presence of C30-C32 1,13- and 1,15-diols has been directly attributed to cyanobacteria. csic.es A detailed study of an alkaline lake in southwestern Spain identified these diols as a major lipid group originating from the abundant cyanobacterial populations in the water column. csic.es While other lipid compounds from these organisms undergo significant alteration, the long-chain diols are better preserved in the sediment, making them a more direct tracer of cyanobacterial input. csic.es Some Nostoc species of cyanobacteria have also been found to produce dotriacontane. nih.gov

Implications for Paleoenvironmental Reconstructions and Molecular Thermometry

The distribution and relative abundance of long-chain diols, including this compound, in lacustrine sediments have significant implications for reconstructing past environmental conditions. The ratios of different long-chain diols can be used as a proxy for temperature, a field known as molecular thermometry. researchgate.net Changes in the concentrations of these biomarkers in sediment cores can reflect shifts in phytoplankton communities and, consequently, changes in lake surface water temperature and other environmental parameters over time. researchgate.net

Role as a Specific Geochemical Biomarker

This compound serves as a specific geochemical biomarker due to its distinct biological sources in different environments. In marine settings, its presence is a reliable indicator of Eustigmatophyte algae. nih.gov In contrast, in some non-marine, alkaline environments, it points to cyanobacterial origins. csic.es This specificity allows scientists to trace the contributions of these particular microorganisms to the organic matter preserved in sediments.

For example, heterocyst glycolipids, which are composed of C30 and C32 diols and triols, are unique to certain nitrogen-fixing cyanobacteria. copernicus.orgresearchgate.net The analysis of these compounds in marine sediments has been used to track the abundance of diatom-diazotroph associations (DDAs), where cyanobacteria live symbiotically with diatoms. copernicus.orgresearchgate.net This demonstrates the power of using specific long-chain diols and their derivatives to understand complex ecological relationships and their biogeochemical impact in past and present aquatic ecosystems.

Below is a table summarizing the key findings related to the detection and origin of this compound in different environments.

EnvironmentPrimary Biological SourceKey Research FindingsAssociated Compounds
Marine Sediments Eustigmatophyceae (e.g., Nannochloropsis oceanica)Identified in deep-sea sediments and ODP cores. iodp.orglyellcollection.org Serves as a precursor to the resistant cell wall polymer algaenan. nih.govC30-C32 alkyl diols, ketocarotenoids
Lacustrine Ecosystems (Alkaline Lagoons) CyanobacteriaMajor lipid group attributed to cyanobacteria in alkaline lakes. csic.es Preserved in sediments, indicating cyanobacterial input. csic.esC30-C32 1,13- and 1,15-diols, hopanoids

Tracing Algal and Bacterial Input in Sedimentary Records

The distribution of this compound and its structural relatives in sediments provides significant clues about the types of organisms that contributed organic matter to that environment in the past.

The primary biological sources of the C₃₂ 1,15-diol are algae from the class Eustigmatophyceae. copernicus.org Studies have shown that these algae, which are found in both freshwater and marine environments, biosynthesize C₃₂ 1,15-diol. copernicus.orgnih.gov Recent research focusing on the model eustigmatophyte Nannochloropsis oceanica has identified the C₃₂ 1,15-diol as a likely precursor to algaenan, the highly resistant and non-hydrolyzable biopolymer that constitutes their cell walls. nih.govescholarship.org This association with a durable biopolymer likely contributes to the enhanced preservation of the diol in sedimentary records. frontiersin.org The detection of the C₃₂ 1,15-diol in suspended particulate matter in rivers and its subsequent deposition in coastal marine sediments allows it to be used as a specific tracer for riverine input from these algae. copernicus.orgpangaea.de

While eustigmatophytes are the most well-established source, some studies have suggested other contributors. In certain environments, such as hypereutrophic alkaline lagoons, the presence of C₃₀-C₃₂ 1,13- and 1,15-diols has been attributed to cyanobacteria, which were the predominant organisms in the water column. csic.es In a study of the western tropical North Atlantic, the C₃₀ 1,15-diol was the most dominant long-chain diol detected in all suspended particulate matter samples, accounting for over 95% of the total LCDs. copernicus.org However, the precise biological origins of marine C₂₈-C₃₂ 1,13- and 1,15-diols remain an active area of research, complicating the direct application of some proxies. copernicus.org

Table 1: Known and Proposed Biological Sources of C₃₀ and C₃₂ 1,15-Diols

CompoundKnown/Proposed Biological SourceEnvironmentReference
C₃₂ 1,15-diolEustigmatophyceae (Algae)Freshwater / Terrestrial copernicus.orgnih.govpangaea.de
C₃₀ 1,15-diolUnknown Marine Algae/BacteriaMarine / Lacustrine copernicus.orgfrontiersin.org
C₃₀-C₃₂ 1,15-diolsCyanobacteria (proposed)Alkaline lacustrine csic.es

Indicators of Past Environmental Conditions

The preservation of this compound and related long-chain diols in sedimentary archives allows scientists to reconstruct various environmental parameters from the past. The relative abundance of different diol isomers changes in response to environmental variables, which forms the basis for several molecular proxies.

One of the key applications is using the C₃₂ 1,15-diol as a tracer for riverine input into marine environments. copernicus.org This diol is considered a characteristic product of freshwater eustigmatophyte algae. copernicus.orgpangaea.de Consequently, its elevated abundance in marine sediments near major river mouths indicates a greater contribution of organic matter from terrestrial runoff. pangaea.de For example, studies along the Iberian Atlantic margin found that the fractional abundance of the C₃₂ 1,15-diol in surface sediments correlated strongly with the Branched and Isoprenoid Tetraether (BIT) index, an established proxy for the input of continental organic carbon. pangaea.de

In addition to tracing organic matter sources, long-chain diols are used to reconstruct past temperatures. The Long-chain Diol Index (LDI) is a proxy for sea surface temperature (SST) based on the ratio of C₃₀ 1,15-diol to C₂₈ and C₃₀ 1,13-diols. copernicus.org This index has shown a strong correlation with SST in various marine settings. frontiersin.orgcopernicus.org However, its application can be compromised in areas with significant river outflow, which may introduce diols from different sources and alter the ratio. pangaea.de

Furthermore, the distribution of these diols can reflect nutrient conditions and water chemistry. In a study of Swiss lakes, higher proportions of the C₃₀ 1,15-diol in sediment cores were linked to periods of lower temperatures and increased nitrate (B79036) concentrations. frontiersin.org This highlights the potential of long-chain diols to serve as multi-faceted indicators, capable of tracing not just temperature but also nutrient dynamics in aquatic ecosystems. frontiersin.org

Table 2: Environmental Proxies Based on this compound and Related Compounds

Proxy/IndicatorCompound(s) UsedEnvironmental Parameter ReconstructedReference
Fractional abundance of C₃₂ 1,15-diolC₃₂ 1,15-diol relative to other LCDsRiverine/terrestrial organic matter input copernicus.orgpangaea.de
Long-chain Diol Index (LDI)C₃₀ 1,15-diol, C₂₈ 1,13-diol, C₃₀ 1,13-diolSea Surface Temperature (SST) frontiersin.orgcopernicus.orgpangaea.de
Proportion of C₃₀ 1,15-diolC₃₀ 1,15-diolNutrient (Nitrate) concentration, Water Temperature frontiersin.org

Biosynthetic Pathways and Metabolic Roles of Dotriacontane 1,15 Diol in Biological Systems

Precursor Function in Algaenan Biopolymer Formation

Dotriacontane-1,15-diol is recognized as a potential precursor to algaenan, a non-hydrolyzable biopolymer that contributes to the recalcitrance and durability of microalgal cell walls. osti.govbiorxiv.org Its long-chain aliphatic structure is a key building block for the complex macromolecular structure of algaenan.

The formation of this compound is thought to occur through the enzymatic reduction of long-chain hydroxylated fatty acids. osti.govnih.gov While the specific enzymes responsible for the reduction of these fatty acids to long-chain diols in Nannochloropsis have not been fully elucidated, it is proposed that this process is a key step in the biosynthetic pathway. oup.com This pathway likely involves the initial synthesis of C14–C18 fatty acids, followed by elongation and hydroxylation reactions. oup.com The presence of multiple polyketide synthases (PKSs) in Nannochloropsis suggests their potential involvement in the condensation or elongation steps leading to the long-chain precursors of this compound. oup.com The final step would then be the reduction of the carboxylic acid and hydroxyl groups to form the diol. The biosynthesis of oxylipins, which include hydroxylated fatty acids, is initiated by the release of polyunsaturated fatty acids from membrane lipids, followed by the action of enzymes like lipoxygenases (LOXs). nih.gov

Intracellular Dynamics and Transport Mechanisms

The movement and localization of this compound and its precursors within the algal cell are critical for the proper assembly of the algaenan layer in the cell wall.

In Nannochloropsis oceanica, a specialized, pigmented subcellular structure known as the "red body" has been implicated in the accumulation and transport of algaenan precursors. osti.govnih.govresearchgate.net This globule, which contains antioxidant ketocarotenoids, forms adjacent to the plastid. osti.govresearchgate.net Studies using techniques like ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) have detected this compound within these red bodies. osti.govresearchgate.netresearchgate.net Following cell division, the red body is secreted along with the old cell wall, suggesting its role in delivering these precursors to the developing daughter cells. osti.govnih.govresearchgate.net

It is proposed that the red body transports the algaenan precursors, including this compound, from their site of synthesis near the plastid to the apoplast. osti.govresearchgate.netdntb.gov.ua The apoplast is the space outside the plasma membrane where the polymerization and assembly of the cell wall components occur. nih.gov This transport mechanism ensures that the building blocks of algaenan are available for incorporation into the newly forming cell walls of daughter cells. osti.govresearchgate.netdntb.gov.ua The secretion of these precursors can occur through conventional pathways involving the endoplasmic reticulum and Golgi apparatus, or through unconventional protein secretion pathways. nih.gov

Broader Context within Lipid Metabolism Pathways in Microorganisms

The synthesis of this compound is part of the broader lipid metabolism in microorganisms, which is a source of a vast array of fatty acid derivatives. nih.govfrontiersin.org These derivatives, including long-chain diols, hydroxy fatty acids, and alkenols, serve various functions, from being storage lipids to integral components of cell walls. frontiersin.org In microalgae, the pathways for producing these compounds are complex and can be influenced by environmental cues. escholarship.org For example, the production of long-chain alkyl diols and alkenols in Nannochloropsis species has been observed to increase significantly in the dark, suggesting a link to specific metabolic states. oup.com The enzymes involved in these pathways, such as fatty acid synthases and polyketide synthases, are key to the production of the diverse lipid profiles seen in different microorganisms. oup.comnih.gov

Synthetic Methodologies and Targeted Chemical Transformations of Dotriacontane 1,15 Diol and Analogues

General Strategies for Long-Chain Aliphatic Diol Synthesis

The construction of long-chain aliphatic diols like dotriacontane-1,15-diol often requires specialized synthetic methods to achieve the desired chain length and functional group placement.

Acyloin Condensation as a Foundational Method

Acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone, also known as an acyloin. bspublications.netpw.live This method is particularly valuable for the synthesis of large-ring compounds from long-chain dicarboxylic esters, often with high yields (60-95% for 10- to 20-membered rings) without requiring high-dilution techniques. pw.live The reaction is believed to occur on the surface of the sodium metal, which facilitates the intramolecular cyclization over intermolecular polymerization. pw.livernlkwc.ac.in

The mechanism involves the transfer of an electron from sodium to the carbonyl carbon of the ester, forming a radical intermediate that dimerizes. pw.live Subsequent loss of two alkoxy groups yields a 1,2-diketone, which is then reduced by sodium to an enediol salt. pw.live Acidic workup produces the acyloin. pw.live To prevent side reactions catalyzed by the ethoxide byproduct, the reaction is often carried out in the presence of chlorotrimethylsilane, which traps the enediolate intermediate. bspublications.net The resulting acyloin can then be reduced to the corresponding diol. For example, the acyloin condensation of a diester of a 34-carbon dicarboxylic acid has been used to form a catenane, a compound with interlocked rings. pw.live

Table 1: Key Aspects of Acyloin Condensation for Long-Chain Diol Synthesis

Feature Description
Reactants Long-chain dicarboxylic esters
Reagents Metallic sodium in aprotic solvents (e.g., xylene)
Intermediate α-hydroxy ketone (acyloin)
Final Product Vicinal diol (after reduction of the acyloin)
Advantages Good yields for large rings, no high dilution needed

| Mechanism | Radical-based reductive coupling |

Hydroboration-Oxidation of Long-Chain Terminal Dienes

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is particularly useful for the anti-Markovnikov addition of water across a double bond. For the synthesis of long-chain diols, this method can be applied to long-chain terminal dienes. The reaction of dotriaconta-1,31-diene with a hydroborating agent, followed by oxidation, can yield dotriacontane-1,32-diol. chalmers.se

The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), allows for the selective hydroboration of terminal double bonds in the presence of internal double bonds. d-nb.info This selectivity is crucial when synthesizing diols from polyunsaturated precursors. d-nb.info Flow chemistry processes have been developed for the hydroboration-oxidation of alkenes, offering advantages such as milder reaction conditions and improved selectivity. d-nb.info The reaction involves the addition of the borane (B79455) across the double bond, followed by oxidation with hydrogen peroxide and a base, which replaces the boron atom with a hydroxyl group. chinesechemsoc.org

Table 2: Hydroboration-Oxidation of a Long-Chain Terminal Diene

Step Reagents Product of Step
Hydroboration Diene, Borane (e.g., 9-BBN) Organoborane intermediate

| Oxidation | Hydrogen peroxide (H2O2), Base (e.g., NaOH) | Diol |

Chemical Derivatization for Functional Group Interconversion and Advanced Applications

The hydroxyl groups of this compound can be chemically modified to introduce new functionalities, enabling its use in a wider range of research contexts.

Synthesis of Phosphorylated and Quaternary Ammonium (B1175870) Derivatives

Phosphorylation: The hydroxyl groups of long-chain diols can be phosphorylated to create phosphate (B84403) esters. This is a common modification for creating prodrugs or for introducing a hydrophilic head group. researchgate.net A variety of phosphorylating agents can be used, such as bis(pivaloyloxymethyl) (POM) phosphoryl chloride, which allows for the synthesis of bis(POM) phosphate triesters in moderate to good yields under mild conditions. researchgate.net Another method involves the use of 2-chloro-2-oxo-1,3,2-dioxaphospholane for the efficient phosphorylation of diols, which has been shown to produce phosphocholine (B91661) derivatives with few byproducts. nih.gov The synthesis of non-phosphorylated lipid A analogs has also been explored, where the phosphate groups are replaced with other functionalities to study their biological activity. nih.gov

Quaternary Ammonium Derivatives: Long-chain diols can be converted into quaternary ammonium salts, which are cationic surfactants with applications as disinfectants and antimicrobial agents. ug.edu.plug.edu.pl The synthesis typically involves a multi-step process. For example, the primary hydroxyl groups of a diol can be selectively protected, followed by conversion of the remaining hydroxyl groups to a leaving group (e.g., tosylate). ug.edu.pl Subsequent reaction with an amine, such as pyridine (B92270) or trimethylamine, leads to the formation of the quaternary ammonium salt. ug.edu.pl The hydrophobic alkyl chain of the diol combined with the hydrophilic cationic head of the ammonium group gives these molecules their amphiphilic character. ug.edu.pl

Preparation of Esters and Ethers for Specific Research Objectives

Esterification: The hydroxyl groups of this compound can be esterified with various carboxylic acids to form esters. This can be achieved through reaction with an acid chloride or by direct esterification with a carboxylic acid using an acid catalyst like p-toluenesulfonic acid. researchgate.netgoogle.com The synthesis of long-chain diesters has been investigated for their potential as additives to improve the cold flow properties of biodiesel. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing long-chain esters, significantly reducing reaction times compared to conventional heating. mdpi.com

Etherification: Ether derivatives of long-chain diols can also be synthesized for specific applications. For instance, aromatic poly(ether ester)s have been prepared by the polymerization of nipagin-based dimethyl esters with linear aliphatic α,ω-diols. rsc.org The synthesis of macrocyclic diether lipids has also been explored, which are characteristic of archaeal cell membranes. chalmers.se

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Dotriacontane-1,32-diol
Dotriaconta-1,31-diene
9-borabicyclo[3.3.1]nonane (9-BBN)
Bis(pivaloyloxymethyl) phosphoryl chloride
2-chloro-2-oxo-1,3,2-dioxaphospholane
Pyridine
Trimethylamine
p-toluenesulfonic acid
Chlorotrimethylsilane
Nipagin

Advanced Analytical Techniques for Characterization and Quantification of Dotriacontane 1,15 Diol

Chromatographic Separation and Detection Methodologies

Chromatography is fundamental to isolating Dotriacontane-1,15-diol from complex matrices and quantifying its abundance. The choice of technique is dictated by the sample matrix, the required sensitivity, and the analytical objective, whether for purification or quantification.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is a mandatory step to increase its thermal stability and volatility for GC analysis. The hydroxyl groups are typically converted to trimethylsilyl (TMS) ethers through a process known as silylation.

Once derivatized, the TMS-ether of this compound can be analyzed using a high-temperature capillary GC column, often with a non-polar stationary phase. A temperature programming method is essential, involving a gradual increase in the column oven temperature to ensure the elution of high-boiling point compounds. The Flame Ionization Detector (FID) provides a robust and sensitive response for hydrocarbon-containing molecules, making it well-suited for the quantification of this diol. The detector's response is directly proportional to the mass of carbon, allowing for accurate quantification when calibrated with appropriate standards.

ParameterTypical Value
Column High-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Injector Temperature 280-320°C
Oven Program Initial 100°C, ramp at 10-15°C/min to 320-340°C, hold for 10-15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320-350°C
Derivatization Silylation (e.g., with BSTFA + TMCS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are premier techniques for the separation of non-volatile compounds like this compound without the need for derivatization. Reversed-phase (RP) chromatography is the most common mode used for such hydrophobic molecules.

The separation is typically achieved on a non-polar stationary phase, where C18 columns are common. However, for long-chain, structurally similar compounds, C30 columns can offer superior shape selectivity and resolution. The mobile phase usually consists of a mixture of polar organic solvents, such as methanol, acetonitrile, and isopropanol, often with a small percentage of water. A gradient elution, where the solvent composition is changed over time to increase its strength, is employed to effectively elute the highly retained this compound. Detection can be accomplished using detectors like Evaporative Light Scattering (ELSD) or a Refractive Index (RI) detector, though coupling to a mass spectrometer offers greater sensitivity and specificity. UHPLC, with its smaller particle-sized columns, provides faster analysis times and higher resolution compared to traditional HPLC.

ParameterTypical Value
Column Reversed-Phase C18 or C30 (e.g., 4.6 x 150 mm, <3 µm particle size)
Mobile Phase A Water
Mobile Phase B Methanol/Acetonitrile/Isopropanol mixture
Gradient Start with a lower percentage of B, increasing to 95-100% B over 20-30 min
Flow Rate 0.5-1.0 mL/min (HPLC), 0.2-0.5 mL/min (UHPLC)
Column Temperature 30-50°C
Detector ELSD, RI, or Mass Spectrometry (MS)

Middle Pressure Liquid Chromatography (MPLC) for Purification

When milligram to gram quantities of pure this compound are required for further studies, Middle Pressure Liquid Chromatography (MPLC) serves as an effective purification technique. MPLC bridges the gap between low-pressure column chromatography and high-pressure preparative HPLC.

For the purification of this compound, a stationary phase such as Diol-bonded silica can be particularly useful. Diol silica can be operated in both normal-phase (using non-polar solvents like hexane/ethyl acetate) and reversed-phase (using polar solvents like methanol/water) modes. This flexibility allows for the development of optimized purification schemes to isolate the target compound from complex mixtures. The larger particle size of MPLC packings (e.g., 20-45 µm) allows for higher loading capacities and lower operating pressures compared to HPLC.

ParameterTypical Value
Stationary Phase Diol-bonded silica (e.g., 20-45 µm particle size)
Mode Normal Phase or Reversed Phase
Normal Phase Solvents Hexane/Ethyl Acetate or Chloroform/Methanol gradients
Reversed Phase Solvents Methanol/Water or Acetonitrile/Water gradients
Detection UV (if applicable) or Refractive Index (RI)
Objective Preparative scale-up and purification

Mass Spectrometry-Based Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of molecules, providing information on molecular weight and fragmentation patterns that reveal the compound's structure.

Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electron Ionization (EI) is a hard ionization technique typically used in conjunction with GC. For the silylated derivative of this compound, the molecular ion (M+) peak may be weak or absent. However, the fragmentation pattern is highly informative. Characteristic fragments arise from the cleavage of carbon-carbon bonds adjacent to the silylated hydroxyl groups (α-cleavage), which helps to confirm the positions of the original -OH groups along the 32-carbon chain.

Electrospray Ionization (ESI) is a soft ionization technique, commonly coupled with HPLC, that is ideal for determining the molecular weight of intact, non-volatile molecules. nih.gov ESI generates ions by creating a fine spray of charged droplets. youtube.com For this compound, ionization in positive mode typically results in the formation of adduct ions, such as [M+Na]+ or [M+NH4]+, where M represents the neutral molecule. nih.gov The mass-to-charge ratio (m/z) of these adducts allows for the unambiguous determination of the molecular weight of the original compound. acdlabs.com

Ionization TechniqueTypical Observation for this compoundInformation Gained
EI-MS (on TMS derivative) Weak or absent molecular ion; characteristic α-cleavage fragments.Structural information from fragmentation; confirmation of -OH positions.
ESI-MS Strong adduct ion peaks (e.g., [M+Na]+, [M+NH4]+).Accurate molecular weight of the intact molecule.

High-Resolution Mass Spectrometry (HRMS) and Quadrupole Time-of-Flight Mass Spectrometry (qTOFMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (qTOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements with low error, typically in the parts-per-million (ppm) range. nih.govmdpi.com This capability is crucial for determining the elemental composition of a molecule.

While a standard mass spectrometer might determine the nominal mass of this compound (C32H66O2) as 482, HRMS can measure its monoisotopic mass with extreme precision (e.g., 482.5063 Da). masonaco.orgnih.gov This high mass accuracy allows for the calculation of a unique elemental formula, distinguishing it from other potential compounds that may have the same nominal mass but a different combination of atoms. rsc.org This level of certainty is essential for the definitive identification of the compound. masonaco.org

TechniqueKey AdvantageApplication to this compound
HRMS / qTOFMS High mass accuracy (< 5 ppm) and high resolution. nih.govUnambiguous determination of the elemental formula (C32H66O2) from the precise mass of the molecular or adduct ion.

Analysis of In-Source Fragmentation Patterns for Structural Confirmation

In-source fragmentation (ISF) within a mass spectrometer is a critical process for the structural confirmation of molecules like this compound. This phenomenon, which occurs in the ion source of the mass spectrometer, involves the molecule breaking apart into characteristic fragment ions before mass analysis. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For long-chain diols, the fragmentation is often directed by the hydroxyl groups. While specific fragmentation data for this compound is not extensively detailed in general literature, the principles can be inferred from the analysis of similar long-chain alcohols and other molecules undergoing ISF. The process is driven by the internal energy of the molecule upon ionization. nih.gov Factors such as the ionization technique (e.g., Electrospray Ionization - ESI), solvent conditions, and instrument settings like cone voltage significantly influence the extent and nature of in-source fragmentation. nih.gov

In the context of ESI-MS, protonation of the hydroxyl groups would make them good leaving groups (as water molecules). The subsequent cleavage of the carbon-carbon chain would likely occur at positions adjacent to the original hydroxyl groups, leading to a series of characteristic ions. The analysis of these fragment ions allows researchers to deduce the position of the hydroxyl groups along the dotriacontane backbone. For instance, the cleavage on either side of the C-15 hydroxyl group would yield specific fragment masses that pinpoint its location. The interpretation of these patterns, often aided by computational modeling, is a powerful tool for unambiguous structural confirmation. nih.govnih.gov

Spectroscopic Analysis for Confirmation and Stereochemical Assessment

Spectroscopic techniques provide detailed information about the chemical structure and bonding within a molecule, which is essential for both confirmation and the more subtle assessment of its three-dimensional arrangement (stereochemistry).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. By observing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide a map of the hydrogen and carbon atoms within the molecule.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides complementary information. Each unique carbon atom in the molecule gives a distinct signal. The carbons bonded to the hydroxyl groups (C-1 and C-15) would be observed at a downfield chemical shift (typically 60-70 ppm) due to the deshielding effect of the oxygen atom. The numerous methylene carbons of the long alkyl chain would resonate in the 20-35 ppm region, while the terminal methyl carbon would appear at the most upfield position (around 14 ppm). researchgate.net

For stereochemical assessment, high-resolution NMR techniques, potentially involving chiral derivatizing agents, could be used to distinguish between different stereoisomers if the hydroxyl-bearing carbons are chiral centers. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H-CH~0.9
¹H-(CH ₂)₂₈-~1.2-1.4
¹H-CH ₂-OH~3.6
¹³C-C H₃~14
¹³C-(C H₂)₂₈-~22-32
¹³C-C H₂-OH~63

Note: These are approximate values and can vary based on solvent and experimental conditions.

Sample Preparation and Derivatization for Comprehensive Analysis

The analysis of this compound, particularly from environmental or biological sources, requires meticulous sample preparation to isolate the compound from a complex matrix and modify it for optimal instrumental analysis.

Extraction Protocols from Complex Environmental and Biological Matrices

This compound is found in various matrices, such as marine sediments and oceanic suspended particulate matter. researchgate.net Effective extraction is the first critical step for its analysis. The choice of extraction method depends on the sample matrix.

A common approach for solid samples like sediment or filtered particulate matter is accelerated solvent extraction (ASE) or sonication with organic solvents. A multi-step solvent system is often employed to extract lipids of varying polarities. A typical sequence might involve:

An initial extraction with a polar solvent like methanol (MeOH) to extract more polar lipids.

A subsequent extraction with a mixture of polar and non-polar solvents, such as dichloromethane (DCM):MeOH (e.g., 2:1 v/v), to ensure the recovery of a broad range of lipids, including long-chain diols.

The combined extracts are then partitioned with water to remove water-soluble impurities. The organic layer, containing the lipids, is collected, dried, and concentrated.

Following extraction, the total lipid extract is often fractionated using column chromatography (e.g., with silica gel or alumina) to separate compounds based on polarity. The diol fraction is typically eluted using a relatively polar solvent or solvent mixture.

Silylation Techniques (e.g., N-methyl–N-trimethylsilyltrifluoroacetamide (MSTFA) treatment) for Volatility Enhancement in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, long-chain diols like this compound have low volatility and high polarity due to their hydroxyl groups, making them unsuitable for direct GC-MS analysis. austinpublishinggroup.com

To overcome this, a derivatization step is necessary. Silylation is the most common method, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. youtube.comresearchgate.net This process dramatically increases the molecule's volatility and thermal stability while reducing its polarity. austinpublishinggroup.comyoutube.com

The Silylation Process: The most widely used reagent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com The reaction involves heating the dried diol extract with MSTFA (often in a solvent like pyridine) at a specific temperature (e.g., 60-80°C) for a set time.

Reaction: R-OH + MSTFA → R-O-TMS + Byproducts

The resulting bis-TMS ether of this compound is much more volatile and produces sharp, well-defined peaks in the gas chromatogram, allowing for accurate quantification and identification. Automated silylation using robot autosamplers can also be employed to decrease sample preparation time and improve reproducibility. nih.gov

Biotechnological and Materials Science Research Perspectives of Dotriacontane 1,15 Diol

Applications in Advanced Materials Development

The bifunctional nature of Dotriacontane-1,15-diol, with two reactive hydroxyl groups, makes it a candidate for the synthesis of novel polymers and as a component in advanced lipid-based systems.

Long-chain aliphatic diols are valuable monomers for creating bio-based polyesters, which are sought-after as sustainable alternatives to conventional plastics derived from petroleum. libretexts.org The incorporation of long-chain diols into polyester backbones can significantly influence the material's properties. The length of the alkyl chain between the hydroxyl groups plays a critical role in determining the thermal and mechanical characteristics of the resulting polymer. rsc.org

Research on polyesters synthesized from various aliphatic diols and dicarboxylic acids has shown that longer diol chains can impart greater flexibility and a lower glass transition temperature to the polymer. rsc.orgpolyestertime.com For instance, studies on furan-based polyesters have utilized a range of aliphatic diols, demonstrating that the number of methylene groups affects properties such as the melting temperature, crystallization temperature, and tensile strength. rsc.org While direct polymerization studies using this compound are not yet prevalent, its structure suggests it could be a valuable monomer for producing polyesters with polyethylene-like properties. acs.org The long 32-carbon chain could lead to polymers with high degrees of crystallinity and specific thermal behaviors, making them suitable for various applications. mdpi.com

The synthesis of these polyesters can be achieved through methods like melt polymerization, which is often preferred for its efficiency and the avoidance of solvents. mdpi.com The use of this compound in such processes could lead to the development of novel, biodegradable materials with tailored properties for use in films, fibers, and composites. acs.org

Table 1: Influence of Diol Chain Length on Polyester Properties (Illustrative)

Diol Used in Polyester SynthesisGeneral Effect on Glass Transition Temp (Tg)General Effect on CrystallinityPotential Application
Short-Chain Diols (e.g., 1,4-butanediol)Higher Tg, more rigid polymerVariableRigid plastics, engineering applications
Medium-Chain Diols (e.g., 1,10-decanediol)Intermediate Tg, increased flexibilityCan be highFlexible films, coatings
Long-Chain Diols (e.g., this compound)Lower Tg, highly flexible polymerPotentially high, polyethylene-likeWaxes, specialty composites, flexible packaging

Lipid-based formulations, such as liposomes and lipid nanoparticles (LNPs), are critical for the delivery of therapeutic agents, including drugs and nucleic acids. nih.govdiversatechnologies.com The composition of these lipid carriers is a key determinant of their stability, drug-loading capacity, and in vivo behavior. nih.gov Long-chain lipids are known to influence the physical properties of lipid bilayers. nih.gov

The incorporation of lipids with long alkyl chains, such as this compound, into these formulations could offer several advantages. Long-chain lipids can increase the stability of the lipid matrix, potentially reducing drug leakage from the nanoparticle core. researchgate.net The very long C32 chain of this compound could significantly alter membrane fluidity and packing, which in turn affects the release rate of encapsulated drugs. ubc.ca Research has shown that LNP formulations composed of long-chain triglycerides tend to be more stable than those with short-chain triglycerides. nih.gov

Potential in Bioremediation and Biotransformation Studies

The microbial degradation of long-chain alkanes is a crucial process in the bioremediation of environments contaminated with petroleum products. Understanding the enzymatic pathways involved is key to developing effective cleanup technologies.

Long-chain n-alkanes, such as dotriacontane (C32), are known to be biodegradable by various microorganisms, including certain species of bacteria and fungi. nih.govresearchgate.net The initial step in the aerobic degradation of these compounds is typically an oxidation reaction catalyzed by enzymes like alkane hydroxylases or cytochrome P450 monooxygenases. researchgate.netlp.edu.ua This initial attack often occurs at the terminal methyl group, converting the alkane into a primary alcohol. nih.gov

Further oxidation leads to the formation of an aldehyde and then a fatty acid, which can be metabolized by the cell through the β-oxidation pathway. researchgate.net Some microbial pathways also involve biterminal oxidation, where both ends of the alkane are oxidized to form a long-chain α,ω-dicarboxylic acid. mdpi.com Sub-terminal oxidation, leading to the formation of secondary alcohols, has also been reported for long-chain n-alkanes. nih.gov

This compound represents a potential intermediate in the sub-terminal oxidation of dotriacontane. Studying the microbial metabolism of this diol could provide valuable insights into the specific enzymes and pathways involved in the breakdown of very long-chain hydrocarbons. For instance, dihydrodiol dehydrogenases are known to catalyze the oxidation of diols to catechols, which can then undergo further degradation. nih.gov Identifying microorganisms capable of utilizing this compound as a carbon source could lead to the discovery of novel enzymes with high specificity for long-chain aliphatic compounds, which could be harnessed for bioremediation applications. nih.govbrieflands.com

Table 2: Key Enzyme Classes in Aerobic Alkane Degradation

Enzyme ClassReaction CatalyzedRelevance to Long-Chain Alkanes
Alkane Hydroxylase (e.g., AlkB)Alkane → Primary AlcoholInitiates terminal oxidation pathway
Cytochrome P450 MonooxygenaseAlkane → Alcohol (terminal or sub-terminal)Versatile catalyst found in many bacteria and fungi
Alcohol DehydrogenaseAlcohol → AldehydeSecond step in the oxidation pathway
Aldehyde DehydrogenaseAldehyde → Carboxylic AcidThird step, producing a fatty acid for metabolism
Dihydrodiol Dehydrogenasetrans-dihydrodiol → CatecholPotential role in the degradation of diol intermediates

Development as Biochemical Tools and Reagents for Research

The unique structure of this compound also makes it a candidate for use as a specialized tool in fundamental biological research, particularly in the study of cell membranes and lipid metabolism.

Biological membranes are complex structures composed primarily of a phospholipid bilayer, along with other lipids like cholesterol and embedded proteins. nih.gov The lipid composition of a membrane is critical to its function, influencing properties such as fluidity, thickness, and the activity of membrane-bound proteins. liposomes.ca Lipids are not just structural components; they are also involved in cellular signaling and energy storage. longdom.org

Introducing exotic lipids like this compound into artificial or cellular membrane systems could serve as a powerful research tool. Its very long hydrocarbon chain would likely have a significant impact on the physical properties of the bilayer. It could be used to probe how membrane-spanning proteins respond to changes in membrane thickness and hydrophobicity. nih.gov The presence of a secondary hydroxyl group within the hydrophobic core of the membrane is unusual and could be used to study lipid-protein interactions and the organization of lipid domains or "rafts". nih.gov

In the field of lipid metabolism, this compound could be used as a substrate to identify and characterize enzymes involved in the processing of very long-chain fatty alcohols and diols. nih.gov By labeling the molecule (e.g., with isotopes), researchers could trace its metabolic fate within cells, helping to elucidate novel metabolic pathways or the substrate specificity of known enzymes. nih.govresearchgate.net This could provide a deeper understanding of how cells handle and modify these types of specialized lipids.

Precursors for the Synthesis of Complex Biological Lipids

This compound, as a long-chain alkyl diol, holds considerable promise as a foundational molecule for the chemical synthesis of intricate biological lipids. Its linear 32-carbon backbone, featuring hydroxyl groups at the 1 and 15 positions, provides versatile opportunities for constructing novel lipid structures. These structures are of particular interest for their potential in creating specialized membrane-spanning or self-assembling properties. Although direct studies extensively detailing the use of this compound as a precursor are not widely available, its potential utility can be inferred from established synthetic strategies for analogous long-chain molecules.

One of the most compelling applications for this compound is in the synthesis of bolaamphiphiles. Bolaamphiphiles are distinguished by the presence of hydrophilic head groups at both ends of a long, hydrophobic chain. This unique structure enables them to form stable monolayer membranes, which are of significant interest in the development of artificial cells and advanced drug delivery systems. The synthesis of bolaamphiphiles often utilizes commercially available α,ω-diols, which are chemically analogous to this compound, through condensation and substitution reactions at the terminal hydroxyl groups nih.gov. In a prospective synthesis, the hydroxyl groups of this compound could be derivatized with polar moieties such as phosphate (B84403), choline, or various sugar residues to create bolaform phospholipids or glycolipids.

The synthesis of complex lipids from natural oils serves as a valuable model for the potential derivatization of this compound. For example, vernonia oil, which contains vernolic acid, has been successfully used to synthesize novel bolaamphiphiles featuring choline ester head groups nih.gov. This process involves the chemical modification of the fatty acid backbone to introduce the desired polar functionalities. In a similar fashion, the hydroxyl groups of this compound can act as anchor points for the attachment of a wide array of head groups, facilitating the creation of a diverse range of synthetic lipids.

Furthermore, the escalating interest in glycosylated lipopeptides and other glycolipids for applications in drug delivery and immunology underscores another potential avenue for the utilization of this compound. The synthesis of such molecules typically involves the attachment of carbohydrate moieties to a lipid backbone mdpi.com. The hydroxyl groups present on this compound are amenable to glycosylation reactions, which would result in the formation of novel glycolipids with an extended C32 chain. These synthetic glycolipids could be engineered to mimic or interact with biological membranes in specific ways.

The potential for this compound to serve as a precursor for these complex lipids is summarized in the table below.

Potential Complex Lipid ClassSynthetic StrategyPotential Applications
Bolaamphiphilic PhospholipidsPhosphorylation of terminal hydroxyl groups and subsequent esterification with choline or ethanolamine.Development of stable monolayer vesicles for use as artificial cells and in targeted drug delivery systems.
Bolaamphiphilic GlycolipidsGlycosylation of terminal hydroxyl groups with a variety of sugar moieties.Applications in targeted drug delivery, immunology, and for studying cell-cell recognition processes.
Asymmetric Functionalized LipidsSelective protection and sequential derivatization of the two hydroxyl groups to attach different functional groups.Creation of lipids with unique self-assembly characteristics for the development of advanced biomaterials.
Polymerizable LipidsIntroduction of polymerizable groups, such as acrylates or diacetylenes, at the hydroxyl positions.Formation of highly stabilized lipid assemblies and nanostructures for various biotechnological applications.

Future Research Directions and Unexplored Avenues for Dotriacontane 1,15 Diol

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

A primary focus for future investigation is the complete elucidation of the biosynthetic pathway of dotriacontane-1,15-diol. Current research suggests a model where it is synthesized in eustigmatophyte algae within a specialized organelle known as the "red body". nih.gov This organelle forms adjacent to the plastid and is secreted along with the autosporangial wall after cell division. nih.gov It is proposed that long-chain diols (LCDs), including this compound, are formed from the reduction of mono- and di-hydroxylated fatty acids. nih.gov

However, the specific sequence of enzymatic reactions, the identity of the initial fatty acid precursors, and the transport mechanisms from the plastid to the red body are not yet known. Future research should aim to:

Identify the initial fatty acid substrate and the subsequent elongation steps leading to a C32 backbone.

Characterize the hydroxylation and reduction reactions that introduce the two alcohol functional groups.

Investigate the regulatory networks that control the expression of biosynthetic genes, including how production is linked to the cell cycle and environmental cues like nutrient availability. researchgate.net

Identification and Characterization of Enzymes Involved in Its Production and Transformation

Directly linked to its biosynthesis, the identification of the specific enzymes responsible for the production and subsequent transformation of this compound is a critical research gap. While studies have implicated certain enzyme families in related lipid metabolism, the precise catalysts for this diol are yet to be found. nih.gov For instance, the overexpression of a beta-carotene (B85742) ketolase in N. oceanica led to enlarged red bodies, suggesting a metabolic link, but a direct homolog of this enzyme responsible for diol synthesis was not identified in the organism's genome. nih.gov

Future research should focus on:

Functional Genomics: Utilizing the available genomes of algae like Nannochloropsis to identify candidate genes such as fatty acid synthases, elongases, hydroxylases, and alcohol-forming reductases that are co-expressed with the production of the diol. nih.gov

Proteomics: Analyzing the proteome of isolated red bodies to identify the enzymes localized within this organelle. nih.gov

Enzyme Assays: Heterologous expression of candidate enzymes to confirm their specific activity in converting proposed precursors into this compound.

Transformation Enzymes: Investigating enzymes, potentially peroxidases or ether-bond forming enzymes, that polymerize this compound into the algaenan matrix. nih.govbiorxiv.org

Targeted Genetic Engineering Approaches for Enhanced Production in Algal and Microbial Systems

With the growing interest in algae as bio-factories for valuable lipids and biopolymers, enhancing the production of this compound through genetic engineering is a promising avenue. nih.govresearchgate.net The development of sophisticated genetic tools, including CRISPR/Cas9 for model organisms like Nannochloropsis, provides the necessary platform for this research. nih.gov

Future efforts in this area should include:

Overexpression of Key Biosynthetic Genes: Once identified, overexpressing the rate-limiting enzymes in the biosynthetic pathway could significantly increase yields.

Downregulation of Competing Pathways: Blocking or reducing the metabolic flux towards competing lipid pathways could redirect precursors towards the synthesis of this compound.

Heterologous Production: Transferring the identified biosynthetic pathway into a fast-growing, robust microbial host like E. coli or yeast to develop a controlled fermentation-based production system.

Development of Novel Analytical Probes and Tracers Utilizing this compound Analogues

The unique long-chain, bifunctional nature of this compound makes it an attractive scaffold for the development of specialized chemical probes. Its C32 alkyl chain is capable of spanning lipid bilayers, a property that can be exploited for cell biology research. A study on a related compound, 1,32-dihydroxy-dotriacontane-bis-rhodamine 101 ester, demonstrated its utility as a lipid bilayer-spanning fluorescent probe. researchgate.net

Future research could build on this concept by:

Synthesizing Fluorescent Analogues: Attaching fluorophores to one or both hydroxyl groups of this compound to create probes for studying membrane dynamics, integrity, and thickness.

Developing Affinity Probes: Functionalizing the diol with biotin (B1667282) or photo-crosslinking groups to identify binding partners and interacting proteins within the cell wall or membranes.

Isotopically Labeled Tracers: Synthesizing versions of this compound labeled with stable isotopes (e.g., ¹³C, ²H) to trace its metabolic fate and incorporation into the algaenan polymer in living cells.

Advanced Computational Chemistry and Molecular Modeling Studies

Computational methods offer a powerful, non-invasive way to study the properties and interactions of this compound at a molecular level, providing insights that can guide experimental work.

Due to its long, flexible alkyl chain, predicting the stable conformations of this compound is challenging. nih.gov Advanced molecular dynamics (MD) simulations are needed to explore its conformational landscape and how it behaves in different environments.

Key research questions include:

What are the preferred conformations of the molecule in solution versus within a lipid bilayer or a polymer matrix?

How do the hydroxyl groups influence its orientation and interaction with neighboring molecules, such as other diols, lipids, and water?

Modeling the self-assembly of these molecules to understand the initial stages of algaenan formation. Studies on how similar long-chain functionalized alkanes arrange on surfaces can provide a methodological basis for this work. caltech.edu

Computational chemistry can be used to model the potential reaction mechanisms for both the synthesis and breakdown of this compound. pageplace.de For biosynthesis, quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the active sites of proposed enzymes and calculate the energy barriers for the reduction of fatty acids to diols.

For degradation, insights can be drawn from studies on the enzymatic breakdown of similar long-chain alkanes like polyethylene. biorxiv.org Docking simulations, such as those performed with AutoDock, could predict how this compound binds to the active sites of oxidative enzymes like peroxidases or monooxygenases. biorxiv.orgbiorxiv.org These models can help predict the initial sites of oxidation and the subsequent steps in its degradation pathway.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Dotriacontane-1,15-diol in environmental samples?

  • Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the primary method for identification. Key parameters include:

  • Molecular ion peaks : Monitor m/z 447.49243 for this compound and compare with standards .
  • Retention time consistency : Use a C18 column with a gradient elution system; retention times around 14.2 minutes are typical for C32 diols .
  • Validation : Cross-validate results using isotopic labeling (e.g., 13C incorporation) to confirm biosynthetic origins in controlled experiments .

Q. How does the environmental distribution of this compound differ between riverine and marine systems?

  • Methodological Answer :

  • River systems : Dominated by this compound (C32:1,15-diol), especially in stagnant or low-flow areas (e.g., Upper Godavari River, Iron Gates reservoir). Concentrations correlate with calm water conditions and seasonal low stands .
  • Marine-influenced systems : C30:1,15-diol becomes dominant (e.g., Godavari Delta, Black Sea sediments). Brackish water conditions reduce C32:1,15-diol abundance, as seen in fractional abundance shifts (C30:1,15-diol >0.9 in marine sediments vs. C32:1,15-diol >0.47 in rivers) .
  • Sampling strategy : Collect suspended particulate matter (SPM) and sediment cores during dry and wet seasons to capture hydrological variability .

Q. What are the hypothesized biological sources of this compound in riverine ecosystems?

  • Methodological Answer :

  • Eukaryotic producers : Though 18S rRNA sequencing of SPM from the Rhine River showed low homology to known algal LCD producers, fossil origins are suspected in fast-flowing regions .
  • Incubation studies : Use 13C-labeled bicarbonate to test autochthonous production. Lack of 13C incorporation in LCDs suggests allochthonous input (e.g., terrestrial or relict organic matter) .
  • Proxy correlation : Compare LCD abundance with algal biomarkers (e.g., algaenan) to infer producer communities .

Advanced Research Questions

Q. How can experimental designs distinguish between autochthonous production and allochthonous input of this compound in freshwater systems?

  • Methodological Answer :

  • Isotopic tracing : Conduct 13C/12C or 14C labeling in mesocosm experiments to track diol synthesis by in situ microbial communities .
  • Longitudinal sampling : Analyze spatial gradients (e.g., upstream vs. downstream, lakes vs. river channels) to identify hotspots of LCD production .
  • Multi-proxy analysis : Pair LCD data with lignin phenols (terrestrial biomarkers) and algal sterols to quantify source contributions .

Q. What approaches resolve contradictions in seasonal vs. spatial variations of this compound concentrations?

  • Methodological Answer :

  • Statistical modeling : Apply t-tests or ANOVA to compare dry vs. wet season concentrations (e.g., Godavari River: dry season C32:1,15-diol = 5500 ng/g vs. annual average = 3200 ng/g) .
  • Hydrological monitoring : Correlate LCD abundance with river discharge rates, conductivity, and nutrient levels to disentangle flow-driven vs. producer-driven variability .
  • Sediment traps : Deploy time-series traps in stagnant vs. turbulent zones to isolate depositional effects .

Q. How can researchers assess the reliability of this compound as a paleoenvironmental proxy?

  • Methodological Answer :

  • Calibration with instrumental data : Compare sediment core LCD profiles with historical temperature/precipitation records (e.g., C32:1,15-diol positively correlates with temperature in alpine lake sediments; r >0.8, p <0.0001) .
  • Cross-validation : Use independent proxies (e.g., BIT index, δ13C) to confirm environmental interpretations. For example, decreasing C32:1,15-diol abundance with rising BIT index values indicates terrestrial overprinting .
  • Controlled degradation studies : Quantify diol stability under varying redox conditions to assess post-depositional bias .

Data Interpretation and Contradiction Management

Q. How should conflicting data on this compound sources be addressed?

  • Methodological Answer :

  • Source apportionment : Use ternary plots (C28:1,13-, C30:1,15-, and C32:1,15-diols) to differentiate marine vs. freshwater signatures. Marine systems cluster toward C30:1,15-diol poles, while rivers favor C32:1,15-diol .
  • Meta-analysis : Aggregate global datasets (e.g., PANGAEA repository) to identify biogeographic patterns and outliers .
  • Machine learning : Train models on diol distributions and environmental parameters (e.g., salinity, flow velocity) to predict source dominance .

Experimental Design Guidelines

  • Reproducibility : Document all instrumentation details (manufacturer, model) and experimental conditions (e.g., column type, ionization voltage) to enable replication .
  • Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, publish raw mass spectra and fractional abundances in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.